3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a piperidine ring, and a thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. The presence of multiple rings and functional groups would lead to a variety of possible conformations, and the properties of the compound could be highly dependent on its exact three-dimensional shape .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups could impact its solubility in different solvents .Scientific Research Applications
Antimicrobial Activities
Research on triazole derivatives, including structures similar to the mentioned compound, has demonstrated significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some derivatives possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Suresh et al. (2016) developed novel thiazolo-triazolo-pyridine derivatives that exhibited good antimicrobial activity (Suresh, Lavanya, & Rao, 2016).
Antioxidant and Enzyme Inhibition
Compounds incorporating 1,3,5-triazine structural motifs have been investigated for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with several diseases such as Alzheimer's and Parkinson's. Lolak et al. (2020) explored a series of benzenesulfonamides incorporating triazine moieties and found that they showed moderate antioxidant activity and significant enzyme inhibition potency (Lolak et al., 2020).
Potential Dual Antihypertensive Agents
Marvanová et al. (2016) designed and synthesized new compounds as potential dual antihypertensive agents. Their research demonstrated the importance of understanding the protonation and structural properties of similar compounds for their application in treating hypertension (Marvanová et al., 2016).
Antipsychotic Agents
Raviña et al. (1999) investigated a series of butyrophenones with conformationally restricted structures for their potential as atypical antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 1999).
Antitubercular Activity
Pulipati et al. (2016) designed and synthesized novel dibenzo[b,d]thiophene-triazole derivatives with appendages like piperidine and piperazine. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results (Pulipati et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-18(13-2-1-3-15-16(13)27-10-9-26-15)22-7-4-12(5-8-22)23-19(25)17-14(20-21-23)6-11-28-17/h1-3,6,11-12H,4-5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCUEMRNOXIDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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